molecular formula C18H12Cl2F3NO3 B8268452 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

Cat. No.: B8268452
M. Wt: 418.2 g/mol
InChI Key: KBWVSPGZOPXKRR-UHFFFAOYSA-N
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Description

4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid is a synthetic small molecule characterized by a dihydroisoxazole core substituted with a 3,5-dichlorophenyl group, a trifluoromethyl group, and a 2-methylbenzoic acid moiety. Its structure confers unique physicochemical properties, including high lipophilicity (due to the trifluoromethyl and dichlorophenyl groups) and acidity (from the benzoic acid group). The compound is utilized as an Active Pharmaceutical Ingredient (API) and has demonstrated pesticidal activity in formulations targeting insects, mites, and nematodes .

Properties

IUPAC Name

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3NO3/c1-9-4-10(2-3-14(9)16(25)26)15-8-17(27-24-15,18(21,22)23)11-5-12(19)7-13(20)6-11/h2-7H,8H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWVSPGZOPXKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process involves four key steps:

  • Complexation : Reacting the racemic acid with a chiral amine (Formula 2A–2C) in a solvent with polarity ET(30)E_T(30) between 130–175 kJ/mol (e.g., dioxane or THF) at 20–40°C.

  • Precipitate Isolation : Filtering the diastereomeric salt precipitate while retaining the undesired enantiomer in the supernatant.

  • Acidic Liberation : Treating the precipitate with aqueous HCl (pH 1–3) to regenerate the free (5S)-acid.

  • Crystallization : Recrystallizing the product from ethanol/water mixtures to achieve >99% enantiomeric excess (ee).

Table 1: Critical Parameters for Enantiomeric Resolution

ParameterOptimal RangeImpact on Yield/ee
Solvent polarityET(30)E_T(30): 145–160Higher ee in mid-polar solvents
Temperature25–35°CPrevents amine decomposition
Amine stoichiometry1.05–1.2 equivalentsMaximizes salt formation
Acidification pH1.5–2.5Minimizes hydrolytic side reactions

This method achieves 78–85% yield with no chromatographic purification required, making it industrially viable.

Suzuki-Miyaura Cross-Coupling Approach

ChemicalBook documents an alternative route using palladium-catalyzed coupling to assemble the biaryl system (Figure 2). The protocol constructs the isoxazole-benzoic acid linkage through boronic ester intermediates.

Synthetic Procedure

  • Boronic Ester Preparation : 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is synthesized via Miyaura borylation of 4-bromo-2-methylbenzoic acid.

  • Cross-Coupling : Reacting the boronic ester (2.14 mmol) with 3-bromo-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (1.93 mmol) using Pd(dppf)Cl₂ (0.1 eq) in dioxane/water (10:1 v/v) at 85°C for 8 hours.

  • Workup : Extracting with dichloromethane (2 × 45 mL) followed by silica gel chromatography (petroleum ether/EtOAc) yields the product.

Table 2: Catalytic System Performance

Catalyst LoadingTemperatureTimeYield*Purity (HPLC)
5 mol% Pd80°C12 h62%92%
10 mol% Pd85°C8 h74%95%
15 mol% Pd90°C6 h68%91%

*Isolated yield after chromatography.

Comparative Analysis of Methodologies

Efficiency Metrics

MetricEnantioselective ResolutionSuzuki Coupling
Overall Yield78–85%62–74%
Enantiomeric Excess>99% eeRacemic
ChromatographyNot requiredRequired
ScalabilityKilogram-scale demonstratedGram-scale reported

Cost Considerations

  • Resolution Method : Lower catalyst costs (amines vs. Pd) but requires chiral auxiliary synthesis.

  • Coupling Method : Higher material costs due to palladium catalysts and boronic esters.

Industrial-Scale Process Recommendations

For GMP production of the (5S)-enantiomer, the resolution method is preferred due to its chromatographic elimination and high ee. Key scale-up considerations include:

  • Solvent Recovery : Distilling dioxane/THF mixtures for reuse (≥98% recovery achievable)

  • Waste Streams : Neutralizing acidic aqueous phases with Ca(OH)₂ to precipitate chloride salts

  • Crystallization : Implementing anti-solvent addition (water) via controlled dosing pumps to ensure uniform crystal growth

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the isoxazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the isoxazole ring can produce dihydroisoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid exhibit promising anticancer properties. They inhibit specific signaling pathways involved in tumor growth and metastasis. For example, a related compound demonstrated potent inhibition of cancer cell proliferation in vitro and in vivo models .

2. Anti-inflammatory Effects
Research has shown that this compound may possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In a controlled study, the compound reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Neurological Implications
The compound's structure suggests it could interact with neurotransmitter systems, potentially offering neuroprotective effects. Preliminary studies indicate its ability to cross the blood-brain barrier and exhibit effects in models of neurodegenerative diseases .

Agricultural Applications

1. Pesticide Development
The unique chemical structure of this compound has led to its exploration as a pesticide. Its efficacy against specific pests has been documented in field trials, showing significant reductions in pest populations without harming beneficial insects .

2. Herbicide Potential
Research is ongoing to assess the herbicidal properties of this compound. It has shown effectiveness against certain weed species, making it a candidate for development into a selective herbicide that minimizes crop damage while controlling unwanted vegetation .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Outcomes
Medicinal ChemistryAnticancer activityInhibition of tumor growth; effective in vitro/in vivo
Anti-inflammatory effectsReduction of inflammation markers
Neurological implicationsNeuroprotective effects; crosses blood-brain barrier
AgriculturalPesticide developmentEffective against specific pests
Herbicide potentialEfficacy against certain weed species

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a series of isoxazole derivatives, including the target compound. The results indicated that these compounds could inhibit cell proliferation by targeting specific oncogenic pathways, leading to apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Effects
In an experimental model of rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and pain scores compared to controls. The study highlighted the compound's ability to downregulate IL-6 and TNF-alpha levels .

Case Study 3: Agricultural Trials
Field trials conducted on tomato crops demonstrated that the compound effectively reduced aphid populations by over 70% while maintaining high levels of crop yield and health. This suggests its viability as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and dichlorophenyl groups could enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroisoxazole Cores

(a) Ethyl 4-(5-(3,5-Dichlorophenyl)-5-(Trifluoromethyl)-4,5-Dihydroisoxazol-3-yl)-2-Methylbenzoate (CAS 864725-61-1)
  • Structure : The ethyl ester derivative of the target compound, where the benzoic acid is replaced with an ethyl ester.
  • Key Differences :
    • Solubility : The ester form exhibits lower water solubility compared to the free acid, making it more suitable for lipid-based formulations .
    • Bioactivity : As a prodrug, the ester may undergo hydrolysis in vivo to release the active benzoic acid, enhancing bioavailability .
(b) [3-(4-Chlorophenyl)-4,5-Dihydroisoxazol-5-yl]Methyl Benzenesulfonate
  • Structure : Features a dihydroisoxazole core with a 4-chlorophenyl group and a benzenesulfonate ester.
  • Key Differences :
    • Functional Group : The sulfonate ester replaces the benzoic acid, altering electronic properties and reactivity.
    • Applications : Primarily studied for its intermolecular interactions and hydrogen-bonding patterns via DFT calculations, rather than pesticidal uses .
(c) 4-[5-(3,5-Dichloro-4-Fluorophenyl)-5-(Trifluoromethyl)-4,5-Dihydroisoxazol-3-yl]-2-Methylbenzoic Acid (CAS 1332698-41-5)
  • Structure : Differs by an additional fluorine atom at the 4-position of the phenyl ring.
  • Metabolic Stability: Fluorination often reduces metabolic degradation, extending half-life .

Halogen-Substituted Isoxazole Derivatives

(a) Compounds 4 and 5 from –3
  • Structures :
    • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
    • Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Key Comparisons :
    • Crystallinity : Both compounds are isostructural (triclinic, P̄1 symmetry) but exhibit slight packing adjustments due to Cl vs. F substitutions .
    • Conformational Flexibility : The fluorophenyl group in both molecules adopts a perpendicular orientation relative to the planar core, influencing molecular interactions .

Functional Group Variations in Agrochemicals

(a) Acifluorfen (5-(2-Chloro-4-(Trifluoromethyl)Phenoxy)-2-Nitrobenzoic Acid)
  • Structure: A phenoxy-nitrobenzoic acid derivative.
  • Key Differences: Mode of Action: Acts as a protoporphyrinogen oxidase inhibitor, unlike the dihydroisoxazole-based target compound. Selectivity: The nitro group confers herbicidal activity, whereas the target compound targets pests .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Solubility (mg/mL) LogP Biological Activity
Target Compound (Benzoic Acid Derivative) 458.7 0.12 (Water) 4.5 Pesticidal, API
Ethyl Ester (CAS 864725-61-1) 486.7 0.03 (Water) 5.2 Prodrug
Compound 4 (Chlorophenyl-Thiazole) 562.9 Insoluble 6.1 Structural studies

Table 2: Structural Impact of Halogen Substitutions

Compound Substituent Crystal System Packing Efficiency
Target Compound 3,5-Dichloro N/A N/A
Compound 4 4-Chloro Triclinic High
Compound 5 4-Fluoro Triclinic Moderate

Biological Activity

The compound 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H13Cl2F3N2O2C_{18}H_{13}Cl_2F_3N_2O_2, with a molecular weight of approximately 417.21 g/mol. The synthesis involves several steps, including the reaction of 3,5-dichlorophenyl and trifluoromethyl groups with an isoxazole framework, followed by the introduction of a benzoic acid moiety. Various synthetic methods have been reported in patents and literature, emphasizing the compound's versatility in chemical applications .

Anticancer Properties

Recent studies indicate that compounds with an isoxazole structure exhibit significant biological activities, particularly as histone deacetylase (HDAC) inhibitors. For instance, derivatives similar to the target compound have shown effective inhibition against various HDAC isoforms, which are crucial in cancer therapy due to their role in regulating gene expression and cell cycle progression . The specific compound discussed here has not been extensively tested in clinical settings but is hypothesized to possess similar anticancer properties based on its structural analogs.

Antioxidant Activity

Research has demonstrated that certain isoxazole derivatives exhibit potent antioxidant properties. In vitro studies using human primary fibroblasts and in vivo models such as Caenorhabditis elegans have shown that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress . The antioxidant activity of this compound could be an area for further exploration.

Neuroactive Effects

The neuroactive properties of isoxazoles have been linked to their interaction with GABA receptors. Compounds within this class can modulate chloride channels in the nervous systems of insects without affecting mammals, suggesting potential applications as insecticides. This mechanism underlines the importance of studying such compounds for agricultural and pharmaceutical applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to This compound :

  • HDAC Inhibition : A study reported that isoxazole derivatives exhibited IC50 values significantly lower for HDAC-6 compared to other isoforms (10-70 fold lower), highlighting their potential as anticancer agents .
  • Antioxidant Efficacy : In a comparative analysis with known antioxidants like quercetin, certain isoxazole derivatives displayed superior activity in reducing oxidative damage in cellular models .
  • Neurotoxicity Studies : Research into GABA receptor modulation revealed that specific isoxazoles act as allosteric modulators, leading to neurotoxic effects in target pests while being safe for mammals .

Data Tables

Property Value
Molecular FormulaC18H13Cl2F3N2O2C_{18}H_{13}Cl_2F_3N_2O_2
Molecular Weight417.21 g/mol
Antioxidant ActivityEffective against free radicals
HDAC InhibitionIC50: 10-70 fold lower for HDAC-6

Q & A

Q. What are the standard synthetic protocols for preparing 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with condensation reactions of substituted phenylhydrazides or oxime intermediates. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation and crystallization, yields a key intermediate with ~65% efficiency . Subsequent cyclization with trifluoromethyl-containing reagents under controlled conditions (e.g., chlorination with PCl₅) forms the dihydroisoxazole core . Characterization typically includes melting point analysis, NMR, and HPLC for purity validation.

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms the presence of aromatic protons, trifluoromethyl groups, and dihydroisoxazole ring signals.
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
  • Thermal Analysis : Melting point determination (e.g., 141–143°C for intermediates) verifies crystallinity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 548.3 for related analogs) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates, leveraging structural similarities to salicylic acid derivatives known for anti-inflammatory activity .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
  • Solubility : Measure logP values via shake-flask method to guide formulation for in vivo studies.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation, reducing trial-and-error steps . Key parameters:
ParameterValue
Solvent OptimizationDMSO vs. DMF for intermediate stability
Catalyst ScreeningPd/C vs. CuI for cyclization efficiency
Temperature ControlReflux (100–120°C) vs. microwave-assisted (70°C)

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Dose-Response Curves : Test 10⁻⁶–10⁻³ M ranges to identify IC₅₀ discrepancies.
  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Metabolite Analysis : LC-MS/MS to detect degradation products interfering with results.
  • Statistical Design : Apply factorial experiments (e.g., Taguchi methods) to isolate variables like pH or co-solvents .

Q. What strategies address low yields in dihydroisoxazole ring formation?

  • Methodological Answer :
  • Steric Effects : Introduce bulky substituents to stabilize transition states.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave Synthesis : Reduce reaction time from 18 hours to <2 hours while maintaining ~60% yield .
  • Byproduct Analysis : TLC monitoring to identify side products (e.g., open-chain intermediates).

Q. How to model the compound’s pharmacokinetics using in silico tools?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions.
  • Molecular Dynamics : Simulate binding to serum albumin for half-life prediction.
  • Metabolite Prediction : Use GLORY or Meteor Nexus to identify potential Phase I/II metabolites.

Data Contradiction Analysis

Q. Conflicting reports on trifluoromethyl group stability under acidic conditions: How to validate?

  • Methodological Answer :
  • Stability Studies : Incubate the compound in HCl (pH 2–4) at 37°C for 24–72 hours. Monitor via ¹⁹F NMR for CF₃ signal decay.
  • Comparative Synthesis : Prepare analogs with -CF₃ vs. -CH₃ to isolate degradation pathways.
  • Computational Modeling : Calculate bond dissociation energies (BDE) for C-CF₃ bonds under varying pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid
Reactant of Route 2
4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

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